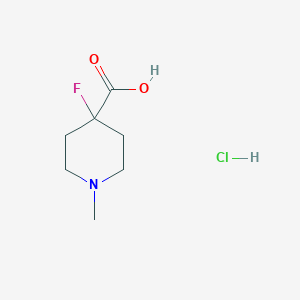

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride

描述

Molecular Architecture & Stereochemical Considerations

The molecular architecture of 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is characterized by a six-membered saturated piperidine ring bearing three distinct substituents at strategic positions. The compound features a fluorine atom and a carboxylic acid group both attached to the same carbon atom at the 4-position, creating a quaternary carbon center, while a methyl group is bonded to the nitrogen atom at the 1-position. The molecular formula of the hydrochloride salt is C₇H₁₃ClFNO₂, with a molecular weight of 197.63 grams per mole.

The stereochemical considerations of this compound are particularly important due to the presence of the quaternary carbon center at the 4-position. The simultaneous presence of fluorine and carboxylic acid substituents at this position creates significant steric and electronic effects that influence the overall molecular conformation. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable form for six-membered saturated rings. In this conformation, the fluorine atom and carboxylic acid group at the 4-position occupy equatorial and axial positions respectively, or vice versa, depending on the specific conformational equilibrium.

The three-dimensional structure can be described using the Simplified Molecular Input Line Entry System notation as FC1(C(O)=O)CCN(C)CC1.Cl, which clearly indicates the connectivity pattern. The International Chemical Identifier representation provides additional structural precision: 1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H. This notation reveals the specific bonding patterns and the salt formation between the organic acid and hydrochloric acid.

The molecular geometry around the quaternary carbon at position 4 exhibits tetrahedral coordination, with bond angles approaching 109.5 degrees. However, the presence of the electronegative fluorine atom introduces significant electronic perturbations that affect both the bond lengths and angles in the immediate vicinity. The carbon-fluorine bond length is typically shorter than other carbon-halogen bonds, measuring approximately 1.35 Angstroms, while the carbon-carbon bonds in the ring maintain their normal lengths of approximately 1.54 Angstroms.

International Union of Pure and Applied Chemistry Nomenclature & Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. The base name derives from piperidine, which is the systematic name for the six-membered saturated nitrogen-containing heterocycle. The complete International Union of Pure and Applied Chemistry name is 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride, indicating the positions and nature of all substituents.

The compound can be classified under multiple chemical categories based on its structural features and functional groups. As a heterocyclic compound, it belongs to the broader class of nitrogen-containing ring systems, specifically the piperidine derivatives. The presence of the carboxylic acid functional group classifies it as a carboxylic acid derivative, while the fluorine substitution places it within the category of organofluorine compounds. The quaternary ammonium salt formation with hydrochloric acid further categorizes it as an ionic compound or salt.

属性

IUPAC Name |

4-fluoro-1-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGWXQCGBXWRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fluorination via Hydroxy-Proline Derivatives

A related fluorination method involves the synthesis of 4-fluoro-L-proline derivatives, which share structural similarity with 4-fluoro-1-methylpiperidine-4-carboxylic acid.

Starting material: N-Boc-4-hydroxy-L-proline derivatives (cis and trans isomers).

-

- Hydroxyl group activated by mesylation or Mitsunobu reaction.

- Inversion of configuration achieved by intramolecular lactonization and hydrolysis.

-

- Reaction with morpholinosulfur trifluoride or similar fluorinating agents to replace the hydroxyl group with fluorine.

- Single diastereomer products obtained with high selectivity.

-

- Acid-mediated removal of protecting groups using 2 M hydrochloric acid at room temperature.

- Recrystallization yields the fluorinated proline derivative.

- Cis-4-fluoro-L-proline was obtained in 64% yield after acid deprotection and recrystallization.

- Trans isomer synthesis involved inversion of hydroxyl configuration with overall yield of 71% for intermediate steps.

- Radiosynthesis studies showed clean fluorination with high conversion rates and minimal side products.

| Step | Reagents/Conditions | Temperature (°C) | Time (min/h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxyl activation | Mesylation or Mitsunobu reaction | Room temp | Variable | Not specified | Prepares leaving group |

| Inversion | Intramolecular lactonization and hydrolysis | Room temp | Hours | 71 | Provides trans isomer |

| Fluorination | Morpholinosulfur trifluoride | Variable | Minutes | High | Single diastereomer fluorinated product |

| Deprotection | 2 M HCl acid | Room temp | Variable | 64 (cis) | Acid labile protecting group removal |

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Fluorination Strategy | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Catalytic oxidation/reduction | 4-picoline-2-carboxylic acid ethyl ester | Phospho-molybdic acid, Pd/C, formic acid amine | Fluoride displacement on activated intermediate (generalized) | 76–92 (intermediates) | Well-established oxidation and reduction steps |

| Hydroxy-proline fluorination | N-Boc-4-hydroxy-L-proline derivatives | Morpholinosulfur trifluoride, acid | Direct nucleophilic fluorination | 64–71 | High stereoselectivity, scalable |

| Acid chloride intermediate | 1-methylpiperidine-4-carboxylic acid | Thionyl chloride, amines | Not directly fluorinated | Not specified | Useful for further functionalization |

化学反应分析

Types of Reactions

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research indicates that derivatives of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride may possess antiviral properties. For instance, studies on related compounds have shown efficacy against alphaviruses, suggesting that modifications to the piperidine structure can enhance antiviral activity and metabolic stability .

1.2 Neurological Applications

The compound has been investigated for its potential in treating neurological disorders, particularly through modulation of serotonin receptors. It has been linked to the activation of 5-HT1F receptors, which are implicated in migraine treatment without the vasoconstrictive side effects associated with other migraine medications . This makes it a candidate for developing new therapies for conditions such as migraines and other serotonin-related disorders.

Synthesis and Stability

3.1 Synthesis

The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions, including the use of transfer hydrogenation conditions to convert piperidine derivatives into the desired compound . These methods ensure high yield and purity, which are crucial for pharmaceutical applications.

3.2 Stability Concerns

Stability studies have shown that while the solid form exhibits acceptable stability at elevated temperatures, significant decomposition can occur in solution under physiological conditions (e.g., pH 7.4 at 50 °C) after prolonged exposure . This highlights the need for careful formulation strategies when developing therapeutic applications.

Case Studies

作用机制

The mechanism of action of 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding, further influencing the compound’s biological activity.

相似化合物的比较

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride with related piperidine-based hydrochlorides:

Key Observations :

- Fluorine Substitution: The 4-fluoro group in the target compound enhances electronegativity and may improve binding affinity in biological systems compared to non-fluorinated analogs (e.g., 1-methylpiperidine-4-carboxylic acid HCl) .

- Carboxylic Acid vs. Ester : Meperidine HCl’s ethyl ester group (vs. carboxylic acid in the target compound) contributes to its opioid activity by facilitating blood-brain barrier penetration .

生物活性

4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride is a synthetic compound with a unique structure characterized by a piperidine ring, a fluorine atom, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 179.65 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and interactions with various biological systems.

The biological activity of 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride can be attributed to its structural features:

- Fluorine Atom : Enhances binding affinity to specific enzymes or receptors, potentially altering their activity.

- Carboxylic Acid Group : Participates in hydrogen bonding, which can influence the compound's interaction with biological targets.

These properties suggest that the compound may act as an inhibitor or modulator of certain biological pathways, although detailed studies are still required to elucidate its precise mechanisms.

Biological Activity and Applications

Research indicates that 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride has several potential applications:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride, it is beneficial to compare it with structurally related compounds:

| Compound | Unique Features |

|---|---|

| 4-Fluoro-4-methylpiperidine hydrochloride | Lacks carboxylic acid group |

| 1-Ethylpiperidine-4-carboxylic acid hydrochloride | Different alkyl substitution at nitrogen |

| 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride | Varying positions of the carboxylic acid group |

The presence of both a fluorine atom and a carboxylic acid group in 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride imparts distinct chemical and biological properties that may enhance its effectiveness in various applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride:

- Antiplasmodial Activity : A study on related quinoline derivatives highlighted the need for new chemotypes in malaria treatment. While not directly related, insights from these findings emphasize the importance of developing novel compounds with unique mechanisms of action against pathogens .

- Neuroactive Properties : Research on piperidine derivatives has shown potential neuroactive effects, suggesting that modifications in the piperidine structure can lead to significant changes in biological activity .

- Antimicrobial Studies : A review on β-amino acid heterocycles indicated that derivatives containing piperidine structures often exhibit antiviral and antibacterial activities. This suggests that further exploration of 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride could reveal similar properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the alkylation of a piperidine precursor followed by fluorination and carboxylation. Hydrolysis under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) is critical for forming the hydrochloride salt . Key factors include temperature control during fluorination to avoid side reactions and stoichiometric optimization of reagents (e.g., HCl) to maximize purity.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify characteristic peaks for the fluorine-substituted piperidine ring (e.g., deshielded protons near the fluorine atom) and methyl group (singlet at ~2.3 ppm) .

- XRD Crystallography : Resolve spatial arrangement of the fluorine atom and confirm stereochemistry (if applicable) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z ~195 for the free base) .

Q. What purification techniques are effective for isolating the hydrochloride salt?

- Methodological Answer : Recrystallization from ethanol/water mixtures is commonly used. For impurities like unreacted precursors, column chromatography with silica gel (eluent: dichloromethane/methanol gradients) or reverse-phase HPLC can achieve >98% purity .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity to target receptors (e.g., opioid or enzyme targets). Computational studies (DFT or MD simulations) can predict electronic effects on the piperidine ring’s conformation and pKa of the carboxylic acid group . Experimental validation via comparative SAR studies with non-fluorinated analogs is recommended .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Store at -20°C in airtight, light-protected containers. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when formulated with desiccants. Monitor via HPLC for degradation products like 1-methylpiperidine-4-carboxylic acid (a common impurity) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). Standardize protocols:

- Use a common reference standard (e.g., meperidine hydrochloride for opioid receptor binding assays) .

- Validate receptor binding assays with competitive inhibitors (e.g., naloxone for opioid targets) .

Q. What computational tools are effective for optimizing reaction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。